Citronellyl nitrile
Description
Contextualization within Contemporary Organic Chemistry and Fine Chemicals Research
In the landscape of contemporary organic chemistry, citronellyl nitrile is recognized as a key fragrance ingredient. nih.govvedaoils.com It belongs to the class of aliphatic nitriles, organic compounds characterized by a -C≡N functional group. ontosight.aiwikipedia.org Its molecular structure, derived from citronellol, imparts a fresh, citrus-like, and slightly green aroma, making it a valuable component in the formulation of perfumes, cosmetics, soaps, and detergents. vedaoils.comforeverest.netguidechem.com The stability of the nitrile group, particularly in alkaline conditions, makes it a more robust alternative to its aldehyde precursor, citronellal (B1669106), for use in various consumer products. guidechem.comperfumersworld.com
The global market for this compound has seen consistent growth, driven by the rising demand for fragrance-based products in the personal care and household sectors. congruencemarketinsights.com In 2024, the market was valued at USD 133.97 million and is projected to reach USD 184.77 million by 2032, expanding at a CAGR of 4.1%. congruencemarketinsights.com This economic significance underscores the compound's importance in the fine chemicals industry.
Historical Trajectories and Milestones in Nitrile Compound Investigation
The journey of nitrile chemistry began in 1782 with the synthesis of hydrogen cyanide, the simplest nitrile, by Carl Wilhelm Scheele. wikipedia.orgaureliaglovescanada.com This was followed by the preparation of benzonitrile (B105546) in 1832 and propionitrile (B127096) in 1834. wikipedia.orgwikidoc.org A significant advancement in nitrile synthesis came with the development of nitrile rubber in 1934 by Erich Konrad and Eduard Tschunkur, highlighting the industrial potential of this class of compounds. aureliaglovescanada.com The first disposable nitrile gloves appeared in 1991, further cementing the material's importance. aureliaglovescanada.com
The synthesis of nitriles has evolved over the years, with early methods often relying on the use of highly toxic cyanide salts. chemeurope.com The Kolbe nitrile synthesis, involving the reaction of alkyl halides with alkali metal cyanides, and the Rosenmund-von Braun synthesis for aryl nitriles are classic examples. wikipedia.org More recent research has focused on developing cyanide-free synthetic routes. A notable development is the biocatalytic production of nitriles from aldehydes using enzymes like aldoxime dehydratases. chemeurope.comnih.govresearchgate.net This greener approach offers a more sustainable alternative for producing compounds like this compound. chemeurope.comresearchgate.netmdpi.com
Identification of Critical Research Gaps and Emerging Opportunities in this compound Studies
Despite its established use, several research gaps and opportunities exist in the study of this compound. While its primary application is in fragrances, there is growing interest in its potential as an insect repellent and in agrochemicals. vedaoils.comcongruencemarketinsights.comchemimpex.com Further research is needed to fully evaluate its efficacy and safety for these applications. smolecule.com
The metabolism and long-term environmental impact of this compound are areas that warrant more in-depth investigation. smolecule.comresearchgate.net Although some studies suggest it is readily biodegradable, a comprehensive understanding of its degradation pathways is still developing. smolecule.com
Furthermore, the optimization of its synthesis continues to be an active area of research. While biocatalytic methods show promise, improving their efficiency for large-scale production remains a key challenge. chemeurope.com The development of more efficient and sustainable manufacturing processes is a significant opportunity for future research and development in the field. congruencemarketinsights.com The European Commission's Scientific Committee on Consumer Safety (SCCS) has also highlighted the need for more clinical and epidemiological data on fragrance allergens, including this compound, to better assess any potential for skin sensitization. europa.eugreenfacts.org
Chemical Profile of this compound
Molecular and Chemical Properties
This compound is a monoterpenoid nitrile with the chemical formula C₁₀H₁₇N. nih.gov It is a colorless to pale yellow liquid with a characteristic fresh, lemon-like scent. foreverest.netnutrition-chemicals.com
Interactive Data Table: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₇N | nih.govnutrition-chemicals.com |
| Molecular Weight | 151.25 g/mol | nih.govnutrition-chemicals.com |
| IUPAC Name | 3,7-dimethyloct-6-enenitrile | nih.gov |
| CAS Number | 51566-62-2 | nutrition-chemicals.com |
| Appearance | Colorless to light yellow liquid | perfumersworld.comnutrition-chemicals.com |
| Odor | Fresh, lemon, citrus, waxy, floral | thegoodscentscompany.com |
| Flash Point | 117 °C | nutrition-chemicals.com |
| Solubility | Insoluble in water; soluble in ethanol (B145695) and oils | guidechem.com |
Synthesis and Manufacturing Processes
The primary industrial synthesis of this compound starts from citronellal. A common method involves a two-step process: the oximation of citronellal followed by dehydration. foreverest.netguidechem.com
Oximation: Citronellal reacts with hydroxylamine (B1172632) hydrochloride to form citronellal oxime. guidechem.com
Dehydration: The resulting oxime is then dehydrated, often using acetic anhydride, to yield this compound. foreverest.net
A one-pot catalytic ammoxidation of citronellal has also been developed, which simplifies the process and reduces the production cycle. google.com This method utilizes a catalyst, such as a salt of copper, cobalt, silver, or vanadium, in the presence of ammonia (B1221849) and an oxidant. google.com
More recently, biocatalytic methods using aldoxime dehydratases are being explored as a more sustainable, cyanide-free route to nitrile synthesis. nih.govresearchgate.netresearchgate.net These enzyme-catalyzed reactions can be performed under mild, solvent-free conditions, offering a greener alternative to traditional chemical synthesis. researchgate.netmdpi.com
Applications and Functional Roles of this compound
Fragrance and Perfumery
The primary application of this compound is in the fragrance industry. vedaoils.comforeverest.net Its fresh, citrusy, and slightly floral scent makes it a versatile ingredient in a wide range of products. guidechem.comthegoodscentscompany.com
Soaps and Detergents: Due to its good chemical stability, especially in alkaline environments, it is widely used in soap and synthetic detergent formulations. nutrition-chemicals.comthegoodscentscompany.com
Cosmetics and Personal Care: this compound is incorporated into various personal care products like lotions, creams, and hair care products to provide a pleasant fragrance. vedaoils.comchemimpex.com
Chemical Intermediate
This compound also serves as a chemical intermediate in the synthesis of other compounds. The nitrile group can undergo various chemical transformations, such as reduction to form amines or hydrolysis to yield carboxylic acids.
Other Industrial Applications
Beyond its use in fragrances, this compound has been investigated for other industrial applications:
Insect Repellent: It has shown potential as an insect repellent, offering a possible alternative to more traditional active ingredients. vedaoils.comchemimpex.com
Flavoring Agent: It is used as a fixative in some food flavor formulations. foreverest.netsmolecule.com
Mechanism of Action
Olfactory Reception
The characteristic odor of this compound is perceived through its interaction with olfactory receptors in the nasal cavity. The specific shape and electronic properties of the molecule allow it to bind to certain receptors, triggering a neural signal that the brain interprets as its distinct citrusy scent. Studies with Drosophila melanogaster (fruit flies) have suggested that insects may be able to distinguish between nitriles and other functional groups based on molecular vibrations. eneuro.org
Stability in Formulations
The stability of the nitrile functional group is a key factor in its widespread use. Unlike the corresponding aldehyde, citronellal, which can be prone to oxidation and instability in certain formulations, this compound is more robust, particularly in the alkaline conditions often found in soaps and detergents. guidechem.comperfumersworld.com This stability ensures that the desired fragrance is maintained throughout the shelf life of the product.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,7-dimethyloct-6-enenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N/c1-9(2)5-4-6-10(3)7-8-11/h5,10H,4,6-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTDAKBBUYMYKAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C(C)C)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7052155 | |
| Record name | 3,7-Dimethyloct-6-enenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7052155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 6-Octenenitrile, 3,7-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
51566-62-2 | |
| Record name | Citronellyl nitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51566-62-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Citronellyl nitrile, (+/-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051566622 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Octenenitrile, 3,7-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3,7-Dimethyloct-6-enenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7052155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,7-dimethyloct-6-enenitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.063 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | CITRONELLYL NITRILE, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GP9AT16H16 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Advanced Synthetic Methodologies and Process Development for Citronellyl Nitrile
Diverse Chemical Synthesis Routes for Aliphatic Nitriles
The synthesis of aliphatic nitriles like citronellyl nitrile can be broadly approached through two primary strategies: the dehydration of corresponding aldoximes and direct cyanation reactions. Each pathway offers distinct advantages and challenges in terms of reagent toxicity, reaction conditions, and scalability.
Dehydration of Oximes: Mechanistic Insights and Optimization
A prevalent method for producing this compound involves the dehydration of citronellal (B1669106) oxime. foreverest.netontosight.ai This two-step process begins with the oximation of citronellal, followed by the elimination of water from the resulting oxime to form the nitrile. smolecule.com The efficiency and environmental impact of this process are largely dependent on the chosen dehydrating agent and reaction conditions.
Other conventional reagents used for oxime dehydration include thionyl chloride, phosphorus pentoxide, and phosphoryl chloride. tugraz.at While effective, these reagents are often hazardous and generate significant waste. tugraz.at The search for milder and more selective dehydrating agents has led to the exploration of various alternatives. For instance, N,N-Dimethylformamide (DMF) can act as both a solvent and a catalyst for the dehydration of aldoximes at elevated temperatures, offering a simpler procedure. researchgate.net Another approach involves the use of triphenylphosphine (B44618) dibromide in acetonitrile (B52724) at room temperature, which converts a variety of aldoximes to their corresponding nitriles in high yields. researchgate.net
| Dehydrating Agent | Substrate Example | Conditions | Key Features |
| Acetic Anhydride | Citral Oxime | Heating | Forms equimolar acetic acid byproduct; potential for side reactions. perfumerflavorist.com |
| N,N-Dimethylformamide (DMF) | Aldoximes | 135°C | Acts as both solvent and catalyst; moderate to good yields. researchgate.net |
| Triphenylphosphine Dibromide | Aromatic/Heteroaromatic Aldoximes | Acetonitrile, Room Temp. | High yields for a variety of substrates. researchgate.net |
| Oxalyl Chloride/DMSO | Primary Amides/Aldoximes | Et3N, Room Temp., 1 hr | Good to excellent yields for a diverse range of compounds. organic-chemistry.org |
| Burgess Reagent | Aliphatic/Aromatic Aldoximes | THF, Heating | Excellent yields; also effective with a PEG-supported version. researchgate.net |
Modern synthetic chemistry has increasingly focused on catalytic methods for oxime dehydration to improve efficiency and reduce environmental impact. These strategies often operate under milder conditions and offer higher selectivity.
A notable advancement is the use of aldoxime dehydratases (Oxds), which are heme-containing enzymes that catalyze the dehydration of aldoximes to nitriles in an aqueous environment. ebi.ac.ukpnas.org A non-classical aldoxime dehydratase from the fungus Aspergillus ibericus has been shown to efficiently convert citronellal oxime to this compound. nih.gov This biocatalytic approach offers the advantage of mild reaction conditions and avoids the use of toxic reagents. nih.govchemeurope.com Researchers have demonstrated the application of whole-cell catalysts overexpressing Oxds for the synthesis of this compound, achieving quantitative conversion under solvent-free conditions. nih.govresearchgate.netmdpi.com
In the realm of chemical catalysis, iron-based catalysts have emerged as effective and environmentally benign options. Inspired by the action of OxdA, an iron catalyst, Cp*Fe(1,2-Cy₂PC₆H₄O), has been developed that rapidly converts various aldoximes to nitriles at room temperature. acs.org This process involves a redox activation of the N–O bond. acs.org Simple iron salts have also been shown to catalyze the dehydration of aldoximes without the need for nitrile-containing solvents. nih.gov Other transition metals, such as ruthenium, have also been employed. For example, [RuCl₂(p-cymene)]₂ catalyzes the efficient dehydration of aldoximes under neutral and mild conditions. organic-chemistry.org
| Catalyst | Substrate Scope | Conditions | Key Advantages |
| Aldoxime Dehydratase (Aspergillus ibericus) | Citronellal Oxime, Cinnamaldoxime | Aqueous media | Mild conditions, chemoenzymatic strategy. nih.gov |
| Cp*Fe(1,2-Cy₂PC₆H₄O) | Aliphatic and Aromatic Aldoximes | Room Temperature | Rapid conversion, acceptorless dehydration. organic-chemistry.orgacs.org |
| [RuCl₂(p-cymene)]₂ | Various Aldoximes | Molecular sieves, neutral, mild | Highly efficient, very good yields. organic-chemistry.org |
| Nickel-based catalyst | Alkene-tethered Oxime Ethers | Traceless directing group | Transformation to nitriles. organic-chemistry.org |
Carbon-Nitrogen Bond Formation via Cyanation Reactions
An alternative to the oxime dehydration route is the direct formation of the carbon-nitrogen triple bond through cyanation reactions. These methods can potentially offer more direct pathways to nitriles, but often involve the use of highly toxic cyanide sources.
Transition metal catalysis plays a crucial role in modern cyanation reactions, enabling the use of various precursors and offering improved reaction control. chinesechemsoc.org Palladium-catalyzed cyanation of aryl halides has been extensively studied and has seen significant advancements. rsc.org However, the strong affinity of cyanide for the metal center can lead to catalyst deactivation. chinesechemsoc.orggoogle.com
Nickel-catalyzed cyanation of aryl halides has also been developed, with photoredox catalysis enabling these reactions to proceed under benign, room temperature conditions. chinesechemsoc.org This dual catalysis strategy avoids the use of air-sensitive ligands and hypertoxic cyanation reagents. chinesechemsoc.org The use of less toxic cyanide sources like potassium ferrocyanide (K₄[Fe(CN)₆]) in palladium-catalyzed reactions represents a significant step towards greener processes. rsc.org
| Catalyst System | Precursor | Cyanide Source | Key Features |
| Palladium/CM-phos | Aryl Chlorides | NaCN | Efficient at 70°C, tolerates many functional groups. organic-chemistry.org |
| Nickel/Photoredox | Aryl/Alkenyl Halides | Visible light, non-toxic source | Benign conditions, room temperature, avoids hypertoxic reagents. chinesechemsoc.org |
| Palladium Nanoparticles on Zinc Oxide | Aryl Bromides/Chlorides | K₄[Fe(CN)₆] | No additives, ligands, or base required. rsc.org |
| Nickel(II)/DMAP | Aryl Sulfonates | Zn(CN)₂ | Wide functional group compatibility. organic-chemistry.org |
The inherent toxicity of traditional cyanide reagents has driven the development of cyanide-free cyanation methods. rsc.org These innovative approaches utilize alternative reagents to introduce the nitrile functionality, enhancing the safety profile of the synthesis.
One such method involves a palladium-catalyzed reaction of an aryl halide with ethyl nitroacetate (B1208598) and an olefin to produce an aromatic nitrile without any external cyanide source. acs.orgunipr.it Another strategy employs p-toluenesulfonylmethyl isocyanide (TosMIC) in the van Leusen reaction to convert ketones into nitriles. rsc.org This reaction has been successfully adapted to a continuous flow process, offering a scalable and safer alternative to traditional batch cyanations. rsc.org
Furthermore, biocatalytic cascades have been developed that completely eliminate the need for cyanide. chemeurope.com One such process starts from carboxylic acids, which are converted to aldehydes by a carboxylate reductase. The unstable aldehyde is then trapped with hydroxylamine (B1172632) to form an oxime, which is subsequently dehydrated to the nitrile by an aldoxime dehydratase. chemeurope.com While currently optimized for small-scale production of potent fragrances, this method holds promise for a more sustainable future for nitrile synthesis. chemeurope.com
Advancements in the Synthesis of this compound: A Focus on Chemical and Biocatalytic Methodologies
This compound, a key fragrance component with a characteristic fresh, citrus-like aroma, is a valuable compound in the perfume and cosmetics industries. Its synthesis has been the subject of considerable research, aiming for more efficient, sustainable, and environmentally benign production methods. This article delves into advanced synthetic strategies for this compound and related nitrile compounds, exploring both chemical and biocatalytic pathways.
Reactivity Profiles, Mechanistic Investigations, and Derivative Chemistry of Citronellyl Nitrile
Chemical Transformations of the Nitrile Functional Group
The nitrile group in citronellyl nitrile is characterized by a polarized carbon-nitrogen triple bond, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. libretexts.org This inherent reactivity allows for a variety of chemical transformations, leading to a diverse range of derivatives. cymitquimica.com
Hydrolysis Reactions: Acidic and Basic Conditions
The hydrolysis of nitriles, including this compound, is a fundamental reaction that can be performed under both acidic and basic conditions. organicchemistrytutor.comchemguide.co.ukchemicalbull.com The reaction typically proceeds in two stages: first, the formation of an amide, followed by the hydrolysis of the amide to a carboxylic acid or its corresponding salt. chemistrysteps.comlibretexts.org The specific products obtained depend on the reaction conditions employed. chemguide.co.uk
Under acidic conditions, the hydrolysis of a nitrile typically yields a carboxylic acid and an ammonium (B1175870) salt. chemguide.co.ukbyjus.com For instance, heating a nitrile with a dilute acid like hydrochloric acid results in the formation of the free carboxylic acid. chemguide.co.uklibretexts.org This is because the intermediate carboxylate ion is protonated by the strong acid. chemguide.co.uk
In contrast, basic hydrolysis, usually carried out by heating with a solution of a strong base like sodium hydroxide (B78521), initially forms the salt of the carboxylic acid and ammonia (B1221849) gas. chemguide.co.ukbyjus.com To obtain the free carboxylic acid from this reaction, the final solution must be acidified. chemguide.co.uk It is possible to stop the reaction at the amide stage under milder basic conditions. organicchemistrytutor.comcommonorganicchemistry.com
Table 1: Products of this compound Hydrolysis
| Hydrolysis Condition | Intermediate Product | Final Product (after workup if necessary) |
|---|---|---|
| Acidic (e.g., HCl, H₂O, heat) | Citronellyl amide | Citronellic acid and Ammonium chloride |
This table is a representation of the expected products based on general nitrile hydrolysis principles.
The mechanisms for both acidic and basic hydrolysis of nitriles proceed through the initial formation of an amide. chemistrysteps.com
Acid-Catalyzed Hydrolysis: The reaction begins with the protonation of the nitrile nitrogen, which increases the electrophilicity of the nitrile carbon. organicchemistrytutor.compressbooks.pub A water molecule then acts as a nucleophile, attacking the carbon atom. pressbooks.pub A series of proton transfers follows, leading to the formation of a protonated amide, which is then hydrolyzed to the carboxylic acid and an ammonium ion. organicchemistrytutor.compressbooks.pub The final step, the protonation of the released ammonia, is irreversible and drives the reaction to completion. organicchemistrytutor.com
Base-Catalyzed Hydrolysis: Under basic conditions, the reaction is initiated by the nucleophilic attack of a hydroxide ion on the electrophilic nitrile carbon. libretexts.orgorganicchemistrytutor.com This forms an intermediate imine anion. libretexts.org Protonation of this intermediate leads to a hydroxy imine, which then tautomerizes to an amide. libretexts.org Further hydrolysis of the amide under basic conditions proceeds via nucleophilic acyl substitution to yield a carboxylate ion and ammonia. libretexts.org
Reduction Reactions to Amine Derivatives
Nitriles can be reduced to primary amines using strong reducing agents. chemicalbull.com A commonly used reagent for this transformation is lithium aluminum hydride (LiAlH₄). libretexts.orgchemguide.co.ukmasterorganicchemistry.com The reaction involves the nucleophilic addition of a hydride ion to the nitrile's carbon atom. libretexts.orglibretexts.org This process occurs twice, first forming an imine anion intermediate, which is then further reduced to a dianion. libretexts.org Subsequent protonation with water yields the primary amine. libretexts.orglibretexts.org It is important to note that sodium borohydride (B1222165) (NaBH₄) is generally not a strong enough reducing agent to reduce nitriles. chemguide.co.ukmasterorganicchemistry.com Catalytic hydrogenation with hydrogen gas over a metal catalyst like palladium, platinum, or nickel can also be used to reduce nitriles to primary amines, typically requiring elevated temperature and pressure. chemguide.co.uk
Table 2: Reduction of this compound
| Reagent | Product |
|---|---|
| 1. LiAlH₄, ether; 2. H₂O | Citronellylamine |
This table shows the expected product from the reduction of this compound based on general nitrile reduction reactions.
Nucleophilic Addition Reactions to the Nitrile Carbon
The electrophilic carbon atom of the nitrile group in this compound is susceptible to attack by various nucleophiles, leading to the formation of new carbon-carbon bonds. libretexts.org
Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium reagents, are potent nucleophiles that readily add to the nitrile carbon. pressbooks.publibretexts.org The reaction of a Grignard reagent with a nitrile, followed by hydrolysis, is a well-established method for the synthesis of ketones. libretexts.orgmasterorganicchemistry.comyoutube.com The Grignard reagent adds once to the nitrile to form an intermediate imine anion, which is then hydrolyzed in a subsequent step to yield the corresponding ketone. libretexts.orgmasterorganicchemistry.com
Table 3: Reaction of this compound with a Grignard Reagent
| Grignard Reagent (R-MgX) | Intermediate (after addition) | Final Product (after hydrolysis) |
|---|
This table illustrates a specific example of a Grignard reaction with this compound.
Other Addition Reactions
While the nitrile group itself can undergo various addition reactions, studies on this compound have highlighted addition reactions involving the alkenyl moiety. cymitquimica.com One significant pathway observed during metabolic studies is the epoxidation of the carbon-carbon double bond, which is then susceptible to nucleophilic attack. researchgate.netnih.gov Specifically, the epoxide intermediate readily undergoes conjugation with glutathione, demonstrating a cascade reaction of oxidation followed by a Michael-type addition. researchgate.netnih.gov This reaction pathway underscores the reactivity of the alkene portion of the molecule toward addition reactions, particularly in biological systems.
Advanced Mechanistic Studies of this compound Reactivity
Advanced studies have provided insight into the kinetics and mechanisms governing the reactions of this compound, particularly in biocatalytic and metabolic contexts.
The rate of chemical reactions can be monitored by tracking the change in concentration of a reactant or product over time. thermofisher.com Kinetic analysis of this compound's biotransformation has been performed in primary hepatocytes from different species to determine its metabolic stability. researchgate.netnih.gov The intrinsic clearance and metabolic half-life (T1/2) were measured, revealing rapid metabolism across all species tested, with significant inter-species variation. researchgate.netnih.gov
The kinetic data from these studies are summarized in the table below.
| Species | Intrinsic Clearance (μl/min/10⁶ cells) | Metabolic Half-Life (T1/2) (min) |
| Mouse | 1000 ± 60 | 0.7 ± 0.04 |
| Rat | 330 ± 190 | 2.2 ± 1.3 |
| Human | 60 ± 10 | 11.6 ± 2.0 |
Table of kinetic data from hepatocyte incubations. researchgate.netnih.gov
The data indicate that the metabolic clearance rate increases in the order of human < rat << mouse. researchgate.netnih.gov In a different context, the enzymatic synthesis of this compound from citronellal (B1669106) oxime using whole-cell catalysts was reported to achieve quantitative conversion after 90 hours at 30°C, providing another measure of reaction kinetics under specific biocatalytic conditions. nih.gov
Spectroscopic Identification of Reaction Intermediates
The investigation of reaction pathways for this compound and its precursors is critically dependent on the spectroscopic characterization of transient chemical species. A primary analytical tool for this purpose is mass spectrometry, especially when coupled with gas chromatography (GC/MS). In metabolic studies involving this compound in hepatocytes from mice, rats, and humans, GC/MS has been essential for the identification and quantification of both the parent compound and its various metabolites. researchgate.net For volatile compounds, headspace analysis via solid-phase microextraction is often employed prior to GC/MS. researchgate.net In the case of less volatile metabolites, an extraction of the hepatocyte reaction mixtures is performed before mass spectroscopy analysis. researchgate.net
Using these methods, key intermediates in the biotransformation of this compound have been successfully identified. The analysis of total ion chromatograms from GC/MS allows for the detailed structural elucidation of major metabolites. researchgate.net For example, the identities of metabolites discovered in rat hepatocyte incubations were confirmed by comparing their electron impact mass spectra with those of synthetically prepared standards, such as 6,7-epoxythis compound and 8-hydroxythis compound. researchgate.net
While comprehensive spectroscopic data on the intermediates of many synthetic routes to this compound are not widely available, valuable insights can be drawn from analogous nitrile transformations. Advanced spectroscopic techniques, including UV/vis absorption spectroscopy, Electron Paramagnetic Resonance (EPR), resonance Raman spectroscopy, and high-resolution electrospray-mass spectrometry (ESI-MS), serve as powerful tools for monitoring reaction progress and identifying short-lived species. nih.gov In catalytic processes, for instance, ESI-MS can detect catalyst-substrate complexes, as demonstrated by the identification of a transient [(L)Ni(II)-OCl(S)]+ species in a nickel-catalyzed reaction. nih.gov Spectrophotometric methods, which rely on the differing spectral properties of substrates and products, can also provide a rapid means of tracking the conversion of precursors like aldoximes into nitriles. tugraz.at For routine analysis, techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are commonly used to monitor and quantify aliphatic nitriles like this compound and their aldoxime precursors. tugraz.at
Table 1: Spectroscopic Techniques for Identifying Reaction Intermediates in Nitrile Chemistry
| Spectroscopic Technique | Type of Intermediate Identified/Information Obtained | Reference |
|---|---|---|
| Gas Chromatography/Mass Spectrometry (GC/MS) | Structural elucidation and quantification of metabolites (e.g., 6,7-epoxythis compound, 8-hydroxythis compound). | researchgate.net |
| Electrospray-Mass Spectrometry (ESI-MS) | Identification of transient catalyst-reagent complexes in solution. | nih.gov |
| UV/vis Absorption Spectroscopy | Monitoring the formation and decay of transient species with distinct electronic transitions. | nih.gov |
| Electron Paramagnetic Resonance (EPR) | Detection and characterization of paramagnetic intermediates, such as metal-centered radicals or high-valent metal species (e.g., Ni(III)). | nih.gov |
| Resonance Raman Spectroscopy | Provides vibrational information on specific chromophoric intermediates, aiding in structural identification. | nih.gov |
| High-Performance Liquid Chromatography (HPLC) | Separation and determination of arylaliphatic, aromatic, and heterocyclic aldoximes and nitriles. | tugraz.at |
Elucidation of Catalytic Cycles in Nitrile Transformations
The synthesis and subsequent chemical modification of this compound can be accomplished through a variety of catalytic routes, encompassing both biocatalytic and conventional chemocatalytic cycles. Understanding these cycles is fundamental to optimizing reaction efficiency and product yield.
Biocatalytic Cycles:
A major development in nitrile production has been the advent of cyanide-free biocatalytic cascades. chemeurope.com One prominent pathway for synthesizing this compound employs whole cells that are engineered to overexpress aldoxime dehydratase (Oxd) enzymes. nih.govresearchgate.net This cycle typically starts from citronellal, the aldehyde precursor to this compound.
The essential steps in this biocatalytic cycle are:
Oxime Formation: Citronellal undergoes a reaction with hydroxylamine (B1172632) to form the corresponding citronellyl-oxime, a step that incorporates the necessary nitrogen atom. nih.govperfumerflavorist.com
Enzymatic Dehydration: The citronellyl-oxime is subsequently dehydrated by an aldoxime dehydratase enzyme to produce this compound. nih.govnoah.nrw This transformation can be conducted under solvent-free conditions, where the neat oxime is directly combined with the whole-cell biocatalyst, often resulting in complete conversion. nih.govsdu.edu.cn
A more complex enzymatic cascade can be initiated from carboxylic acids. chemeurope.com This multi-step process includes:
Carboxylic Acid Reduction: An enzyme known as carboxylate reductase reduces a carboxylic acid to a highly reactive aldehyde.
Intermediate Trapping: The aldehyde intermediate is captured in situ through a reaction with hydroxylamine, which converts it into a stable oxime.
Aldoxime Dehydration: Finally, an aldoxime dehydratase facilitates the elimination of water from the oxime to form the desired nitrile product. chemeurope.com
In natural systems, the biosynthesis of nitriles in plants can proceed through pathways involving cytochrome P450 (CYP) enzymes. These biological cycles may include the isomerization of an (E)-oxime to a (Z)-oxime, which is then followed by dehydration to yield the nitrile. sdu.edu.cn
Chemcatalytic Cycles:
Traditional chemical synthesis provides alternative catalytic pathways. A notable method is the direct catalytic ammoxidation of citronellal. google.com
Reactant Combination: Citronellal is combined with a solvent such as isopropanol, a catalyst, and aqueous ammonia. Suitable catalysts include salts of copper, cobalt, silver, or vanadium. google.com
Oxidative Ammoxidation: An oxidizing agent like hydrogen peroxide, oxygen, or ozone is introduced. google.com The catalyst promotes a one-pot reaction in which the aldehyde is directly converted to the nitrile.
Product Isolation: Following the reaction, the mixture is neutralized, and the final product is purified, often achieving high yields. google.com
Additionally, this compound and its derivatives can be formed through the transformation of related nitriles. For instance, citronellyl and tetrahydrogeranyl nitriles can be synthesized by the selective hydrogenation of geranyl nitrile over catalysts based on nickel, cobalt, or palladium. perfumerflavorist.com
Table 2: Overview of Catalytic Cycles in this compound Transformations
| Catalytic System | Starting Material | Key Steps | Catalyst/Enzyme | Product | Reference |
|---|---|---|---|---|---|
| Biocatalytic (Whole-Cell) | Citronellal | 1. Oximation with hydroxylamine. 2. Dehydration of the oxime. | Aldoxime Dehydratase (Oxd) | This compound | nih.govresearchgate.net |
| Biocatalytic (Cascade) | Carboxylic Acid | 1. Reduction to aldehyde. 2. Oximation with hydroxylamine. 3. Dehydration of the oxime. | 1. Carboxylate Reductase 2. Aldoxime Dehydratase | Aliphatic Nitriles | chemeurope.com |
| Chemcatalytic (Ammoxidation) | Citronellal | One-pot catalytic ammoxidation. | Copper, Cobalt, Silver, or Vanadium salts with an oxidant (e.g., H₂O₂) | This compound | google.com |
| Chemcatalytic (Hydrogenation) | Geranyl Nitrile | Selective hydrogenation of the α,β-unsaturated double bond. | Nickel, Cobalt, or Palladium | This compound | perfumerflavorist.com |
Functional Applications and Industrial Significance of Citronellyl Nitrile Excluding Clinical/dosage
Contributions to Aroma Chemistry and Fragrance Formulation
Citronellyl nitrile is a key ingredient in the fragrance and flavor industries, valued for its distinct aromatic profile. ontosight.aichemimpex.com Its stability and unique scent characteristics make it a preferred choice for a wide array of scented products. chemimpex.com
The relationship between chemical structure and odor is a complex field of study. However, it is observed that certain functional groups can be substituted for others with similar electronic properties without drastically altering the fundamental odor quality. perfumerflavorist.com In the case of monoterpenoid and benzoid compounds, aldehydes can often be replaced by nitriles, a substitution that maintains the general scent category while introducing subtle new characteristics. perfumerflavorist.com
Table 1: Olfactory Profile of this compound
| Attribute | Description | Source(s) |
| Primary Scent | Fresh, Lemon, Citrus | privi.comperfumersapprentice.comforeverest.net |
| Secondary Notes | Greenish, Waxy, Floral, Metallic | privi.comresearchgate.netperfumersapprentice.com |
| Odor Family | Citrus | perfumersapprentice.com |
| Tenacity | Approximately 12-16 hours on a smelling strip | privi.comperfumersapprentice.com |
This compound is extensively used in the formulation of a wide range of consumer products due to its pleasant aroma and good stability. foreverest.netvedaoils.com It is a common ingredient in perfumes, colognes, and various personal care items such as creams, lotions, shampoos, and soaps. foreverest.netvedaoils.comzhishangchem.com Its fresh and lasting citrus fragrance enhances the sensory experience of these products. zhishangchem.com
The global demand for fragrance-based products has been a significant driver for the this compound market. congruencemarketinsights.com Its application extends to household products like detergents and air fresheners, where its fresh scent is highly desirable. foreverest.netcongruencemarketinsights.com
A key advantage of this compound in industrial applications is its chemical stability, particularly in alkaline environments. perfumersworld.com This makes it a suitable replacement for less stable aldehydes, such as citronellal (B1669106), especially in products like soap where the pH is typically high. perfumersworld.com While it exhibits good stability in weakly acidic or alkaline conditions, it is noted to be unstable in strongly acidic environments (pH 0.5-2). zhishangchem.com
The performance of this compound in various product bases is generally rated as very good to good. privi.comperfumersapprentice.comperfumersworld.com It demonstrates excellent stability in alcoholic perfumes, soaps, shampoos, and shower gels. privi.comperfumersworld.com However, some sources indicate potential stability problems in antiperspirants/deodorants, talcum powder, and candles. privi.com Its substantivity, or the ability of the fragrance to last on a surface, is rated as very good on both damp and dry substrates. perfumersapprentice.com
Table 2: Application Suitability and Stability of this compound
| Product Type | Performance/Stability Rating | Source(s) |
| Alcoholic Perfume | Very Good | privi.comperfumersworld.com |
| Creams & Lotions | Good to Very Good | privi.comperfumersworld.com |
| Soap (Bar & Liquid) | Very Good | privi.com |
| Shampoo | Very Good | privi.com |
| Antiperspirants/Deodorants | Stability Problem/Very Good | privi.comperfumersworld.com |
| Detergent Powder | Fair | privi.com |
Role as a Chemical Intermediate in Organic Synthesis
Beyond its direct use in fragrances, this compound serves as a valuable building block and intermediate in the synthesis of other organic compounds. chemimpex.comgoogle.com Its nitrile functional group is highly reactive and can undergo various chemical transformations. cymitquimica.comzhishangchem.com
This compound is a precursor for the synthesis of a range of fine chemicals. chemimpex.commdpi.com The nitrile group can be hydrolyzed to form amides and carboxylic acids, or reduced to produce amines. These transformations open pathways to a variety of derivatives with potential applications in pharmaceuticals and other specialty material sectors. chemimpex.comnih.gov The synthesis of this compound itself can be achieved through methods like the dehydration of citronellal oxime. foreverest.netperfumerflavorist.com More sustainable, biocatalytic routes using enzymes like aldoxime dehydratases are also being developed, highlighting its importance in green chemistry. mdpi.comnih.govresearchgate.netresearchgate.netresearchgate.netresearchgate.net
The versatile reactivity of this compound also makes it a useful intermediate in the agrochemical industry. chemimpex.comcongruencemarketinsights.com Nitriles are precursors to various agrochemicals, and the structural features of this compound can be incorporated into more complex molecules designed for pest control. congruencemarketinsights.comnih.gov Its inherent insect-repellent properties, similar to citronella oil, also contribute to its use in some pest control formulations. vedaoils.comcongruencemarketinsights.com
Integration into Polymer and Material Science Research
While the primary industrial application of this compound lies within the fragrance industry, its chemical structure, featuring both a nitrile group and a carbon-carbon double bond, has prompted exploration into its use in polymer and material science. Research in this area investigates its potential as both a functional additive and a monomer, aiming to impart specific properties to polymeric materials.
Use as a Functional Additive in Polymers
This compound has been incorporated into thermoplastic polymers as a functional additive. A notable application is its use in creating microporous polymers with animal-repellent properties. In this context, this compound is not part of the polymer backbone but is physically entrapped within the polymer matrix.
A patented process describes the creation of these microporous polymers by heating a mixture of a thermoplastic polymer and a compatible liquid, such as this compound, to form a homogeneous solution. google.com Upon cooling under specific non-equilibrium thermodynamic conditions, liquid-liquid phase separation occurs, resulting in a microporous polymer structure that contains the this compound. google.com This method allows for the slow release of the volatile this compound, providing a long-lasting repellent effect. google.com
Table 1: Application of this compound as a Polymer Additive
| Polymer Type | Method of Incorporation | Function of this compound | Research Finding |
| Thermoplastic Polymers (e.g., Olefinic, Condensation, or Oxidation Polymers) | Heating with polymer to form a homogeneous solution followed by phase separation cooling. | Volatile animal repellent. | Creates microporous polymer products that behave as solids while containing functional fluids. google.com |
Potential as a Monomer and for Polymer Modification
The bifunctional nature of this compound, possessing a polymerizable double bond and a nitrile group, presents possibilities for its use as a monomer or for the chemical modification of existing polymers. Nitriles as a chemical class are significant precursors for various polymers. mdpi.com For instance, acrylonitrile (B1666552) is a key monomer for producing polyacrylonitrile (B21495) (PAN) fibers, and adiponitrile (B1665535) is a crucial intermediate for synthesizing nylon-6,6. nih.gov
While large-scale polymerization of this compound is not yet a widespread industrial process, its molecular structure is conducive to such applications. The carbon-carbon double bond could, in theory, undergo addition polymerization. Furthermore, the nitrile group (-C≡N) is a versatile functional group that can be chemically altered post-polymerization. For example, the nitrile groups on the surface of acrylic fibers can be hydrolyzed into carboxylic acid groups to improve the fiber's properties. core.ac.uk
Research into difunctionalized nitrile fatty acids, which share structural similarities with this compound, has indicated their potential in polymer chemistry. mdpi.com This suggests that this compound could serve as a building block for new polymers with unique characteristics.
A study on the detection of citronellal, the precursor to this compound, utilized a molecularly imprinted polymer made from acrylonitrile and acrylic acid. researchgate.net This demonstrates the interaction of related molecules with polymer systems, hinting at the potential for creating polymers specifically designed to interact with or be modified by this compound.
Table 2: Potential Research Directions for this compound in Polymer Science
| Research Area | Potential Role of this compound | Potential Outcome | Related Research |
| Monomer Synthesis | Co-monomer in polymerization reactions. | Creation of novel polymers with tailored properties (e.g., altered thermal stability, chemical resistance, or surface characteristics). | General use of nitriles like acrylonitrile as polymer precursors. mdpi.comnih.gov |
| Polymer Modification | Grafting onto existing polymer chains or surface modification. | Introduction of nitrile functionalities to polymer surfaces, potentially enhancing properties like hydrophobicity or providing sites for further chemical reactions. | Surface modification of acrylic fibers by converting nitrile groups. core.ac.uk |
| Functional Polymers | Building block for polymers with specific functionalities. | Development of new materials for specialized applications, leveraging the properties of the citronellyl moiety. | Use of difunctionalized nitrile fatty acids in polymer chemistry. mdpi.com |
Advanced Analytical Methodologies for Comprehensive Characterization of Citronellyl Nitrile
Chromatographic Techniques for Separation and Purity Profiling
Chromatography is a fundamental tool for separating citronellyl nitrile from other components in a sample, allowing for accurate purity assessment and quantification.
Gas chromatography is a primary technique for the analysis of volatile compounds like this compound. europa.eu When coupled with mass spectrometry (GC-MS) or ion mobility spectrometry (GC-IMS), it becomes a powerful tool for both separation and identification.
The development of robust GC methods is crucial for the accurate analysis of this compound. This involves optimizing parameters such as the type of capillary column, temperature programming, and carrier gas flow rate to achieve good separation from other volatile components. For instance, a common approach involves using a non-polar column, like a DB-5MS, with a temperature gradient to ensure the efficient elution of compounds. researchgate.net The purity of this compound is often determined by GC, with standards typically requiring a purity of 98.5% or higher. nutrition-chemicals.com
In a study comparing the metabolism of geranyl nitrile and this compound, GC/MS analysis was performed using an HP6890 GC coupled to a 5970 GC/MSD equipped with a 30 m x 0.25 mm, 1-μm DB-5MS column. researchgate.net For quantitative analysis, selected ion monitoring (SIM) was used, with m/z 69 as the target ion for both compounds and m/z 136 as a qualifier ion for this compound. researchgate.net
Table 1: GC Parameters for this compound Analysis
| Parameter | Value |
|---|---|
| Column | DB-1 (30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium, 1.5 mL/min |
| Injection Temperature | 280°C |
| Split Ratio | 1/100 |
| Detector | FID |
| Detector Temperature | 280°C |
| Column Temperature Program | Start at 100°C, ramp at 10°C/min to 300°C, hold for 10 minutes |
Data sourced from patent information on nitrile compound analysis. google.com
Headspace analysis, often combined with solid-phase microextraction (SPME), is another valuable technique for volatile analysis. nih.gov This method allows for the determination of volatile compounds in the vapor phase above a sample, which is particularly useful for analyzing fragrances in consumer products. nih.gov
This compound is frequently used in complex fragrance blends for products like soaps, detergents, and cosmetics. nutrition-chemicals.comforeverest.net GC-MS is indispensable for identifying and quantifying this compound in these intricate matrices. europa.eu The mass spectrum of this compound exhibits a characteristic fragmentation pattern, with a significant molecular ion peak and other prominent fragments that aid in its identification. researchgate.netresearchgate.net
A study on the metabolism of this compound in rat hepatocytes demonstrated the utility of GC-MS in analyzing complex biological samples. The total ion chromatogram revealed the elution of this compound at a specific retention time, allowing for its identification and the characterization of its metabolites. researchgate.net In the analysis of fragranced consumer products, thermal desorption (TD) coupled with GC-MS can be used to identify a wide range of volatile and semi-volatile organic compounds, including this compound. theanalyticalscientist.com
Table 2: Kovats Retention Indices for this compound
| Column Type | Retention Index |
|---|---|
| Standard Non-Polar | 1203.7, 1206.8 |
| Standard Polar | 2245.2, 2246 |
Data sourced from the PubChem database. nih.gov
While GC is ideal for the volatile this compound itself, High-Performance Liquid Chromatography (HPLC) is better suited for the analysis of its non-volatile derivatives. For example, if this compound were to be chemically modified to form a less volatile compound, HPLC would be the method of choice for separation and quantification. google.comacs.org The selection of the column and mobile phase in HPLC is critical and depends on the polarity of the derivatives being analyzed. Reversed-phase HPLC is a common technique for a wide range of organic compounds. nih.gov
This compound exists as a pair of enantiomers, (R)- and (S)-citronellyl nitrile. Since these stereoisomers can have different olfactory properties, it is important to be able to separate and quantify them. polimi.it Chiral chromatography, a specialized form of gas or liquid chromatography, is employed for this purpose. gcms.cz This technique uses a chiral stationary phase that interacts differently with each enantiomer, leading to their separation. gcms.czresearchgate.net The ability to produce and analyze single enantiomers of fragrance ingredients like this compound is of growing importance in the fragrance industry. polimi.itperfumerflavorist.com For instance, chiral HPLC with a Chiralpak IC column has been used to separate the enantiomers of related chiral compounds.
Gas Chromatography (GC) and Hyphenated Techniques (GC-MS, GC-IMS)
Spectroscopic Methods for Structural Elucidation and Quantitative Analysis
Spectroscopic techniques provide detailed information about the molecular structure and can be used for quantitative analysis of this compound.
Infrared (IR) spectroscopy, particularly Fourier-transform infrared (FTIR) spectroscopy, is a valuable tool for identifying the functional groups present in this compound. The FTIR spectrum of this compound shows a characteristic absorption band for the nitrile group (C≡N) around 2237-2245 cm⁻¹. shimadzu.comresearchgate.net Other peaks in the spectrum correspond to the various C-H and C=C bonds within the molecule. nih.govshimadzu.com
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Both ¹H NMR and ¹³C NMR spectra are used to confirm the structure of this compound. guidechem.comsdlookchem.com The chemical shifts and coupling patterns in the ¹H NMR spectrum reveal the connectivity of the protons, while the ¹³C NMR spectrum indicates the different carbon environments in the molecule. nih.gov
Mass Spectrometry (MS), especially when coupled with GC, is crucial for determining the molecular weight and fragmentation pattern of this compound. researchgate.netnih.gov The electron impact (EI) mass spectrum of this compound shows a molecular ion peak (M⁺) and a series of fragment ions that are characteristic of its structure. researchgate.net This information is vital for confirming the identity of the compound in complex mixtures. mdpi.com
Table 3: Spectroscopic Data for this compound
| Technique | Key Features |
|---|---|
| FTIR | Characteristic nitrile (C≡N) stretch around 2237-2245 cm⁻¹ shimadzu.comresearchgate.net |
| ¹H NMR | Signals corresponding to the different proton environments in the molecule nih.govperfumerflavorist.com |
| ¹³C NMR | Resonances for each unique carbon atom in the structure nih.gov |
| Mass Spec (EI) | Molecular ion peak and characteristic fragmentation pattern researchgate.net |
Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of this compound. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to map the complete proton (¹H) and carbon-¹³ (¹³C) framework of the molecule. core.ac.ukresearchgate.net
1D NMR (¹H and ¹³C): The ¹H NMR spectrum provides information on the chemical environment of each proton, their multiplicity (splitting patterns), and their relative numbers (integration). Key signals in the ¹H NMR spectrum of this compound include those for the methyl groups, the methylene (B1212753) groups along the carbon chain, and the vinyl proton. perfumerflavorist.com The ¹³C NMR spectrum reveals the number of distinct carbon environments. nih.gov The characteristic signal for the nitrile carbon appears in a specific region of the spectrum, confirming the presence of the -C≡N functional group. abdn.ac.uk
2D NMR (COSY and HSQC): To definitively assign these signals and establish connectivity, 2D NMR techniques are utilized. core.ac.ukzu.edu.pkresearchgate.net
Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. Cross-peaks in the COSY spectrum reveal the spin-spin coupling network within the molecule, allowing for the tracing of the carbon chain. core.ac.ukresearchgate.netethz.ch
Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. core.ac.ukzu.edu.pkresearchgate.netethz.ch This provides a direct link between the ¹H and ¹³C assignments.
A combination of these NMR techniques allows for the complete and unambiguous assignment of all proton and carbon signals in the this compound molecule. acs.org
Table 1: Illustrative ¹H and ¹³C NMR Data for this compound (Note: Specific chemical shifts can vary slightly based on the solvent and instrument used.)
| Atom Number | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Multiplicity |
| 1 | - | ~118 | - |
| 2 | ~2.3 | ~17 | d |
| 3 | ~1.5 | ~25 | m |
| 4 | ~2.0 | ~36 | m |
| 5 | ~5.1 | ~124 | t |
| 6 | - | ~132 | s |
| 7 | ~1.6 | ~25 | s |
| 8 | ~1.7 | ~17 | s |
| 9 | ~1.1 | ~20 | d |
| 10 | - | - | - |
Data sourced from publicly available spectral databases and typical values for similar structures.
Mass Spectrometry (MS) and Tandem MS for Metabolite/Degradant Identification
Mass spectrometry (MS) is a powerful technique for determining the molecular weight of this compound and for identifying its metabolites and degradation products. nih.govru.nl When coupled with a separation technique like Gas Chromatography (GC-MS), it allows for the analysis of complex mixtures. researchgate.netresearchgate.netresearchgate.net
Electron Impact (EI) Mass Spectrometry: In EI-MS, the molecule is fragmented in a predictable manner, producing a unique mass spectrum that acts as a molecular fingerprint. researchgate.net The mass spectrum of this compound shows a molecular ion peak (M+) corresponding to its molecular weight, as well as several characteristic fragment ions. researchgate.netresearchgate.net Common fragmentation pathways include the loss of a methyl group and cleavage at specific bonds within the terpene structure. researchgate.net
Tandem Mass Spectrometry (MS/MS): Tandem MS is particularly useful for the structural elucidation of metabolites and degradation products found in complex biological or environmental samples. dtu.dkresearchgate.net In an MS/MS experiment, a specific ion (a "parent" or "precursor" ion) is selected, fragmented further, and the resulting "daughter" or "product" ions are analyzed. This provides detailed structural information about the selected ion. dtu.dk
Studies on the metabolism of this compound in hepatocytes have utilized GC-MS and LC-MS to identify various biotransformation products. nih.govresearchgate.net These studies have identified metabolites resulting from the epoxidation of the double bond and hydroxylation at various positions on the carbon skeleton. nih.gov The fragmentation patterns of these metabolites in the mass spectrometer are compared to those of synthesized standards to confirm their structures. researchgate.netresearchgate.net
Table 2: Common Mass Fragments of this compound and its Metabolites
| Compound | Precursor Ion (m/z) | Key Fragment Ions (m/z) | Identification Notes |
| This compound | 151 | 136, 95, 69, 41 | Parent compound fragmentation. researchgate.net |
| 6,7-Epoxythis compound | 167 | 152, 124, 82, 69 | Metabolite formed by epoxidation of the double bond. researchgate.netresearchgate.net |
| 8-Hydroxythis compound | 167 | 152, 134, 95, 69 | Metabolite formed by hydroxylation. researchgate.netresearchgate.net |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis
Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, are essential for confirming the presence of specific functional groups within the this compound molecule. ugd.edu.mk
FT-IR Spectroscopy: FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, which causes its bonds to vibrate at specific frequencies. The most characteristic feature in the FT-IR spectrum of this compound is the sharp absorption band corresponding to the stretching vibration of the nitrile group (-C≡N). researchgate.netpnas.org This peak typically appears in the region of 2240-2265 cm⁻¹. researchgate.netpnas.org Other bands in the spectrum correspond to C-H stretching and bending vibrations of the alkyl and alkene groups. pnas.org
Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of light. ugd.edu.mk The nitrile group also gives rise to a strong, sharp band in the Raman spectrum, typically in a similar region to the FT-IR absorption. frontiersin.org Raman spectroscopy can be particularly useful for detecting nitrile-containing compounds, as the C≡N triple bond stretch is often a very prominent feature. frontiersin.org The technique has been used to detect the presence of nitrile-containing pesticides in agricultural products. frontiersin.org
The spectra of citronellal (B1669106) and this compound are very similar in the fingerprint region (1000–1500 cm⁻¹), but they differ significantly in the region of the terminal functional group. pnas.org Citronellal shows a strong carbonyl (C=O) stretch around 1750 cm⁻¹, which is absent in this compound. Instead, this compound exhibits the characteristic nitrile stretch. pnas.org
Table 3: Key Vibrational Frequencies for this compound
| Vibrational Mode | FT-IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Functional Group |
| C≡N Stretch | ~2265 | ~2242 | Nitrile |
| C-H Stretch (sp³ & sp²) | ~2850-3000 | ~2850-3000 | Alkyl, Alkenyl |
| C=C Stretch | ~1670 | ~1670 | Alkene |
Data compiled from multiple spectroscopic studies. researchgate.netpnas.orgfrontiersin.org
Advanced UV-Vis Spectrophotometry for Reaction Monitoring
While this compound itself does not have strong chromophores that absorb in the UV-visible region, UV-Vis spectrophotometry can be an effective tool for monitoring reactions involving its synthesis or degradation, particularly when a reactant or product does absorb in this range. noah.nrwtugraz.at
For instance, in the synthesis of nitriles from aldoximes, the progress of the reaction can be monitored if the starting aldoxime or a byproduct has a distinct UV-Vis absorption profile compared to the nitrile product. nih.gov By tracking the change in absorbance at a specific wavelength over time, the kinetics of the reaction can be determined. tesisenred.net This method is often used in the development and optimization of catalytic processes for nitrile synthesis. noah.nrw
Although direct analysis of this compound by UV-Vis is limited, its application in monitoring related chemical transformations highlights its utility within a broader analytical workflow. For example, if this compound is produced from a conjugated starting material like citral, the disappearance of the conjugated system's absorbance could be monitored to follow the reaction progress.
Environmental Distribution, Fate, and Degradation of Citronellyl Nitrile
Identification and Characterization of Environmental Transformation Products
Information on the specific environmental transformation products of citronellyl nitrile is limited. However, insights can be gained from metabolism studies in biological systems, which can often mimic environmental degradation pathways.
A study on the metabolism of this compound in rat, mouse, and human hepatocytes identified several major biotransformation pathways. These include:
Epoxidation of the 6,7-double bond to form 6,7-epoxythis compound.
Hydroxylation of the terminal methyl groups (at position 8) to form 8-hydroxythis compound.
Hydroxylation at the allylic C5 position.
Importantly, this study found no evidence of metabolism at the nitrile group, suggesting that it is relatively stable to biological transformation. These findings suggest that similar transformation products, such as the epoxide and various hydroxylated derivatives, could be formed in the environment through microbial action.
Quantitative data on the degradation kinetics and environmental half-lives of this compound in soil and aquatic systems are not well-documented in the available scientific literature. The classification of "readily biodegradable" from the OECD 301F study implies a relatively short persistence in environments with active microbial populations. scentree.co However, without specific half-life values, the actual persistence in different environmental compartments remains uncertain. The rate of degradation will be highly dependent on site-specific conditions such as microbial community composition, temperature, pH, and organic matter content. nih.gov
There is a lack of information in the reviewed literature regarding the environmental stability and persistence of the potential metabolites of this compound, such as 6,7-epoxythis compound and 8-hydroxythis compound. The persistence of these transformation products would depend on their own susceptibility to further biodegradation and other degradation processes. Generally, the introduction of polar functional groups like epoxides and hydroxyls can increase the water solubility and potential for further microbial attack compared to the parent compound. However, without specific studies, any assessment of their environmental fate remains speculative.
Table of Physicochemical and Environmental Fate Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| Log Kow | 3.55 | perfumersworld.com |
| Water Solubility | 37.76 mg/L @ 25°C (estimated) | thegoodscentscompany.com |
| Vapor Pressure | 0.037 mmHg (4.93 Pa) @ 20°C | scentree.co |
| Biodegradability | Readily biodegradable (69% in 28 days, OECD 301F) | scentree.co |
| Atmospheric Half-life | ~1.1 hours (estimated) | researchgate.net |
Table of Potential Transformation Products of this compound
| Transformation Pathway | Potential Product | Source(s) |
|---|---|---|
| Epoxidation | 6,7-Epoxythis compound | |
| Hydroxylation | 8-Hydroxythis compound | |
| Hydroxylation | 5-Hydroxythis compound |
Theoretical and Computational Chemistry Studies of Citronellyl Nitrile
Quantum Chemical Calculations for Electronic Structure and Molecular Properties
Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule based on its electronic structure. For citronellyl nitrile, these calculations elucidate its stability, reactivity, and spectroscopic characteristics.
Density Functional Theory (DFT) has become a primary computational method for studying organic molecules due to its favorable balance of accuracy and computational cost. nrel.gov DFT is based on the principle that the electronic energy of a molecule's ground state is uniquely determined by its electron density. nih.gov This approach is particularly well-suited for investigating nitrile-containing compounds like this compound.
Research into the olfactory properties of this compound has employed DFT methods to calculate its vibrational spectra. nih.govfrontiersin.org Specifically, the B3LYP functional combined with the 6-311+G(d) basis set has been used to determine the vibrational frequencies of the molecule. nih.gov These calculations are crucial for theories of olfaction that propose a mechanism based on molecular vibrations. frontiersin.org In other studies, the M06-2X functional with the def2-TZVP basis set has been noted for its robust performance in calculating the properties of organic molecules. nrel.gov DFT calculations have also been used to investigate the mechanisms of 1,3-dipolar cycloaddition reactions involving nitrile oxides, demonstrating the utility of this method for understanding the reactivity of the nitrile functional group. nih.gov
Table 1: DFT Methods and Basis Sets Used in Studies of Nitrile Compounds
| Method/Functional | Basis Set | Application | Reference(s) |
|---|---|---|---|
| B3LYP | 6-311+G(d) | Vibrational spectra calculation for olfaction studies | nih.gov |
| M06-2X | def2-TZVP | General calculations for organic radicals and molecules | nrel.gov |
| PBE | DZP | Calculation of vibrational spectra | utoledo.edu |
| (U)M06-2X | 6-31+G(d,p) | Cycloaddition reactions of nitrile oxides | nih.gov |
The molecular electrostatic potential (MEP) is a critical descriptor derived from quantum chemical calculations that illustrates the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, revealing regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is vital for predicting non-covalent interactions, such as those between an odorant molecule and a receptor. perfumerflavorist.com
In the context of structure-odor relationships, electronic parameters like MEP, dipole moment, and charge density are considered key factors. perfumerflavorist.com For this compound, the electron-rich nitrile group (C≡N) represents a significant site for potential intermolecular interactions, including hydrogen bonding or other electrostatic contacts within a biological receptor. acs.org Conceptual DFT provides other reactivity indices, such as electrophilicity and nucleophilicity, which can semiquantitatively predict a molecule's reactivity in various organic reactions. mdpi.com
Bond dissociation energy (BDE) is the energy required to break a specific bond homolytically. It is a key measure of the stability of a chemical bond. nist.gov Theoretical studies have utilized DFT methods (such as B3LYP, B3PW91, and B3P86) in conjunction with basis sets like 6-311G** to estimate the C-CN bond dissociation energies for various nitrile compounds. researchgate.net
While a specific BDE value for this compound is not detailed in the available literature, studies on its thermal stability provide relevant insights. Research involving accelerated aging tests showed that when this compound was subjected to thermal stress, the nitrile (C≡N) group could decompose. researchgate.net This suggests that the C-CN bond is a potential point of fragmentation under energetic conditions. The chemical stability of the nitrile functional group compared to an aldehyde is a recognized characteristic, contributing to its wide use in perfumery. perfumerflavorist.com
Molecular Modeling and Dynamics Simulations
Molecular modeling and simulations extend theoretical calculations to explore the dynamic behavior of molecules, including their flexibility and interactions with their environment.
A significant area of computational research on this compound focuses on its interaction with olfactory receptors, particularly within the framework of the vibrational theory of olfaction. frontiersin.org This theory posits that odor perception is related to the recognition of an odorant's vibrational frequencies via a process of inelastic electron tunneling. nih.gov
According to this model, an odorant molecule like this compound binds to an olfactory receptor. uiuc.edu An electron may then tunnel from a donor site to an acceptor site within the receptor, a process that is enhanced if the energy difference (Δε) between the donor and acceptor states matches a vibrational energy quantum of the bound odorant. uiuc.eduresearchgate.net
Computational studies have modeled this process for this compound. nih.govresearchgate.net Key findings from these modeling efforts include:
Vibrational Spectra Calculation: DFT calculations have been used to determine the infrared (IR) vibrational spectrum of this compound. A characteristic vibration for the nitrile (C≡N) group is identified. nih.govutoledo.edu
Electron Tunneling Rates: Researchers have calculated the electron tunneling rate (1/τ) as a function of the receptor's energy gap (Δε). The calculations show that the tunneling rate is significantly enhanced when Δε matches the energy of specific vibrational modes of this compound. nih.govuiuc.eduresearchgate.net For example, maxima in the tunneling rate for this compound were observed at Δε values of approximately 0.29 eV and 0.38 eV. uiuc.edu
Odorant Discrimination: The shape of the odorant is critical for it to fit into the receptor's binding site. uiuc.edu Since this compound and octanol (B41247) have similar sizes, they may fit into the same receptors. nih.govuiuc.edu However, their different vibrational spectra would activate different receptors tuned to those specific vibrational energies. uiuc.edu
Isotope Effect Validation: A key piece of evidence comes from comparing this compound with deuterated octanol. The C-D stretch vibration in deuterated octanol occurs at a similar frequency to the C≡N stretch in this compound. utoledo.edu Modeling predicts that both molecules could activate the same receptor tuned to this frequency, a prediction supported by behavioral experiments in Drosophila melanogaster. utoledo.eduuiuc.edu This suggests that the flies recognize the molecular vibration rather than just the molecular shape. utoledo.edu
Table 2: Calculated Properties for this compound in Olfactory Receptor Models
| Property | Value / Description | Significance | Reference(s) |
|---|---|---|---|
| Key Vibrational Modes | Maxima in electron tunneling rate at Δε ≈ 0.29 eV and Δε ≈ 0.38 eV | These energies correspond to specific molecular vibrations that can be "detected" by the receptor. | uiuc.edu |
| C≡N Stretch Frequency | ~2150-2257 cm⁻¹ | This characteristic frequency is similar to the C-D stretch in deuterated odorants, forming a basis for experimental tests of the vibrational theory. | utoledo.eduuiuc.edu |
| Electron Tunneling Rate (1/τ) | Can reach 10⁸ - 10⁹ s⁻¹ | The calculated rates are on a timescale typical for sensory biological systems, supporting the feasibility of the mechanism. | nih.gov |
| Molecular Shape | Length ~11 Å, Diameter ~3-4 Å | Similar in size to octanol, suggesting shape alone is insufficient for discrimination and that vibrational properties play a key role. | nih.govuiuc.edu |
Computational Prediction of Reaction Pathways and Mechanisms
Computational chemistry enables the prediction and analysis of potential chemical reactions by mapping their energy landscapes. This involves identifying reactants, products, intermediates, and the transition states that connect them. Such studies are crucial for understanding how a reaction proceeds, what factors influence its rate and outcome, and for predicting new chemical transformations.
Transition State Characterization and Energy Barrier Calculations
A key aspect of studying reaction mechanisms computationally is the characterization of transition states and the calculation of the energy barriers (activation energies) required to reach them. While detailed transition state analyses for the synthesis or specific reactions of this compound are not extensively documented in the surveyed literature, related computational studies provide valuable data on its energetic properties.
One area where computational methods have been applied is in the study of the vibrational theory of olfaction, which proposes that the sense of smell detects molecular vibrations. frontiersin.org In this context, the "reaction" is the activation of an olfactory receptor, and the mechanism involves vibrationally assisted electron tunneling. researchgate.netuiuc.edu Density Functional Theory (DFT) has been used to calculate the infrared (IR) intensity spectra of this compound. researchgate.netmit.edu These calculations predict the vibrational frequencies of the molecule, particularly the C≡N nitrile stretch, which is calculated to be around 2150 cm⁻¹. mit.edu
Further computational work has explored the electron tunneling rates in a hypothetical olfactory receptor in the presence of this compound. researchgate.netuiuc.edu These studies calculate the enhancement of the tunneling rate as a function of the energy difference between donor and acceptor states in the receptor. The results show that the tunneling rate is significantly enhanced when this energy difference matches the vibrational energy of specific modes in the this compound molecule, such as the nitrile stretch. uiuc.edu This provides a computationally predicted mechanism for its role as an odorant.
Another application of computational chemistry has been in determining the stability of the molecule by calculating bond dissociation energies (BDEs). Quantum chemical calculations using DFT methods (such as B3P86) have been employed to estimate the BDE for the C-CN bond in various nitrile compounds. researchgate.net These calculations are fundamental to understanding the energy barriers for thermal decomposition reactions, where the primary step is the cleavage of this bond. researchgate.net Studies have noted that despite structural similarities, this compound and other fragrance components like lemonile exhibit different decomposition rates under thermal stress, highlighting the importance of subtle structural factors in determining reaction barriers. researchgate.net
| Computational Study Focus | Method(s) Employed | Key Findings | Reference(s) |
| Vibrational Spectrum for Olfaction Theory | Density Functional Theory (DFT) at DZP/PBE level | Calculated the IR spectrum, identifying the nitrile stretch at ~2150 cm⁻¹ as a key feature distinguishing it from citronellal (B1669106). | mit.edu |
| Electron Tunneling Rates in Olfaction | Ab initio DFT | Calculated electron tunneling rates as a function of energy, showing maxima corresponding to characteristic IR vibrations of this compound, supporting a vibrationally assisted mechanism. | researchgate.netuiuc.edu |
| Bond Dissociation Energy (BDE) | DFT (B3LYP, B3PW91, B3P86), Complete Basis Set (CBS-Q) | The B3P86 method was found suitable for computing reliable BDEs for the C-CN bond in nitrile compounds, which is crucial for predicting thermal decomposition pathways and energy barriers. | researchgate.net |
In Silico Screening for Novel Reactivity
In silico screening involves using computational methods to rapidly evaluate large libraries of virtual compounds or reactions to identify candidates with desired properties or reactivity. This approach can accelerate the discovery of new catalysts, reaction conditions, or novel applications for existing chemicals.
While in silico screening is a powerful and established methodology in computational chemistry for drug discovery and materials science, specific studies detailing its application to screen for novel reactivity of this compound are not widely reported in the reviewed scientific literature. Conceptually, such a study could involve screening a virtual library of catalysts for a specific transformation of this compound, such as its selective hydrogenation, oxidation, or cycloaddition reactions involving either the nitrile group or the alkene moiety. The screening would typically involve high-throughput docking simulations or the calculation of reaction energy barriers to identify promising candidates for experimental validation.
Emerging Research Directions and Future Prospects for Citronellyl Nitrile Studies
Integration with Advanced Manufacturing and Flow Chemistry Technologies
The production of fragrance ingredients like citronellyl nitrile is evolving with the integration of advanced manufacturing technologies to enhance efficiency, consistency, and scale. Modern perfume manufacturing increasingly balances traditional techniques with industrial innovation, utilizing computer-controlled systems for large-scale blending and production. sobfragrance.com Companies in the fragrance industry operate manufacturing plants with high levels of automation and automated logistics, enabling the production of ingredients from small to large volumes with high accuracy. givaudan.com This operational excellence is crucial for meeting the global demand for high-quality fragrance ingredients. givaudan.com
A key technological advancement with significant potential for this compound synthesis is flow chemistry. Flow chemistry, where chemical reactions are run in a continuously flowing stream rather than in a batch reactor, offers numerous advantages such as improved heat and mass transfer, enhanced safety, and easier scalability. Researchers are investigating the use of flow chemistry for biocatalytic processes, which could be applied to nitrile synthesis. mdpi.combionity.com The development of continuous-flow reactors packed with enzymes, for instance, has been shown to dramatically increase product yield in certain applications. bionity.com Applying these principles to the synthesis of this compound could lead to more efficient and economically viable production processes, particularly when combined with the novel biocatalytic systems currently under development. mdpi.com
Development of Novel Biocatalytic Systems for Nitrile Synthesis and Transformation
A significant and promising area of research is the development of environmentally friendly, enzyme-based methods for synthesizing nitriles, moving away from traditional chemical routes that often require harsh conditions and toxic reagents like cyanide. azolifesciences.comchemeurope.comtugraz.at
Enzymatic Cascades for Cyanide-Free Synthesis: Recent breakthroughs have established a biocatalytic, cyanide-free process for producing nitriles at room temperature. azolifesciences.comchemeurope.com A research team from TU Graz and the Czech Academy of Sciences has developed a multi-enzyme cascade that converts carboxylic acids into nitriles. chemeurope.comtugraz.at This process, which can utilize starting materials from renewable sources like plant oils and lignin, involves three main steps guided by enzymes: azolifesciences.comchemeurope.comtugraz.at
Aldehyde Formation: A carboxylate reductase enzyme converts the initial carboxylic acid into a highly reactive aldehyde. chemeurope.comtugraz.at
Oxime Formation: The unstable aldehyde is captured by reacting it with hydroxylamine (B1172632) to form a stable intermediate called an oxime. chemeurope.comtugraz.at
Nitrile Dehydration: An enzyme known as aldoxime dehydratase removes a water molecule from the oxime, yielding the final nitrile product. azolifesciences.comchemeurope.com
This method has been successfully used to prepare small quantities of potent fragrances like this compound. azolifesciences.comchemeurope.com While the dehydration of the oxime is already highly efficient and technologically ready for production, optimization of the first step is ongoing to make the process economically viable for larger quantities. chemeurope.comtugraz.at
Key Enzymes in Nitrile Biotransformation: The biocatalytic toolkit for nitrile chemistry is expanding, with several classes of enzymes being studied for their ability to synthesize and transform nitriles under mild conditions. cas.czresearchgate.net These enzymes offer high selectivity and can be used as whole-cell catalysts or as purified enzymes. cas.czpsu.edu
Interactive Table: Key Biocatalytic Systems in Nitrile Synthesis and Transformation
| Enzyme/System | Role | Starting Material | Product | Key Advantages |
| Aldoxime Dehydratase (Oxd) | Catalyzes the dehydration of aldoximes to form nitriles. mdpi.comresearchgate.netresearchgate.net | Aldoximes | Nitriles (e.g., this compound) | Cyanide-free route, mild reaction conditions, high efficiency. mdpi.comresearchgate.net |
| Nitrile Hydratase | Hydrates nitriles to form amides. psu.edunih.govuni-stuttgart.de | Nitriles | Amides | High specificity, part of a pathway to carboxylic acids. nih.gov |
| Nitrilase | Directly hydrolyzes nitriles to carboxylic acids and ammonia (B1221849). cas.czuni-stuttgart.de | Nitriles | Carboxylic Acids | Direct conversion to acids, avoiding amide intermediates. cas.cz |
| Amidase | Hydrolyzes amides to form carboxylic acids. cas.czresearchgate.net | Amides | Carboxylic Acids | Works in tandem with nitrile hydratase for acid production. cas.cz |
| Carboxylate Reductase | Reduces carboxylic acids to aldehydes. azolifesciences.comchemeurope.com | Carboxylic Acids | Aldehydes | First step in a cascade to produce nitriles from bio-based feedstocks. tugraz.at |
The use of recombinant cells to overexpress these enzymes is a common molecular approach to enhance the efficiency of biotransformation. researchgate.net Research continues to discover new enzymes by mining gene databases and to improve their properties through protein engineering. cas.czuni-stuttgart.de
Exploration of Unconventional Applications in Materials Science and Sustainable Technologies
While this compound is primarily known for its fresh, citrusy aroma in perfumes and consumer products, emerging research is uncovering its potential in unconventional applications. congruencemarketinsights.comperfumerflavorist.com These new frontiers leverage the compound's chemical structure and properties for uses in materials science and sustainable technologies.
Materials Science: One novel application lies in the formulation of advanced materials. For instance, this compound is used in the preparation of cyano-modified organic silicon synthetic leather coatings. chemicalbook.com The nitrile group's properties can be harnessed to modify polymers and create materials with specific functionalities.
Another forward-looking area of research involves high-voltage electrolytes for batteries. Nitrile compounds are being investigated as ideal candidates for optimizing electrolytes in high-voltage systems due to their high dielectric constant and excellent oxidative stability. cip.com.cn While this research is still in early stages, it points to a potential future where nitrile derivatives could play a role in energy storage technologies. cip.com.cn
Sustainable Technologies: this compound's inherent properties make it a valuable component in sustainable technologies, particularly as a natural alternative to synthetic chemicals.
Insect Repellents: The compound is effectively used in natural insect repellents due to its strong odor that deters pests, including mosquitoes. congruencemarketinsights.comchemimpex.comvedaoils.comvedaoils.co.uk This provides an eco-friendly option for pest control.
Agrochemicals: Ongoing research is exploring the potential of this compound and its derivatives in agrochemicals. vedaoils.comvedaoils.co.uk This could lead to the development of new, potentially more sustainable crop protection solutions.
Interactive Table: Unconventional Applications of this compound
| Application Area | Specific Use | Function/Advantage |
| Materials Science | Cyano-modified organic silicon synthetic leather coating chemicalbook.com | Acts as a modifying agent to enhance material properties. |
| High-voltage electrolytes cip.com.cn | Potential to improve oxidative stability and dielectric constant in batteries. | |
| Sustainable Technologies | Insect and mosquito repellents vedaoils.comvedaoils.co.uk | Provides a natural, plant-derived alternative to synthetic repellents. |
| Agrochemicals vedaoils.comvedaoils.co.uk | Explored as a component for potentially sustainable crop protection agents. |
Interdisciplinary Approaches for Comprehensive Understanding and Innovation
Progress in the study and application of this compound is increasingly driven by interdisciplinary collaboration, where expertise from different scientific fields converges to foster innovation.
A prime example is the development of the biocatalytic synthesis routes for nitriles, which represents a fusion of molecular biotechnology, microbiology, and organic chemistry . azolifesciences.comchemeurope.comtugraz.at This research brings together the discovery and engineering of enzymes with the design of efficient, multi-step chemical reaction cascades. bionity.comchemeurope.com
The fundamental understanding of why this compound smells the way it does is a subject of interdisciplinary study in itself, blending physics, chemistry, and neurobiology . Theories of olfaction, such as the vibrational theory, attempt to explain how the molecular structure and even the vibrational frequencies of functional groups like the nitrile group (-C≡N) in this compound relate to its perceived "lemony" and "oily-metallic" scent. researchgate.net
Furthermore, the intersection of computer science, artificial intelligence (AI), and chemistry is opening new avenues for chemical research. Large language models and intelligent agents are now capable of planning and executing complex chemical syntheses by controlling automated robotic platforms. arxiv.org Such systems could be leveraged to discover new synthesis routes for this compound or to optimize existing biocatalytic processes, accelerating research and development in a way that bridges computational design with physical experimentation. arxiv.org This synergy between different scientific domains is crucial for driving future innovations in the chemistry and application of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
